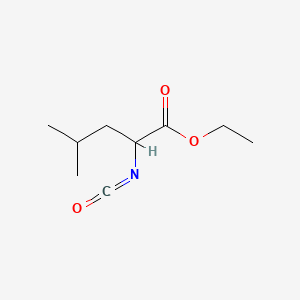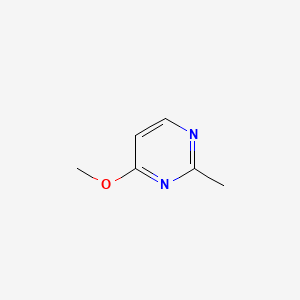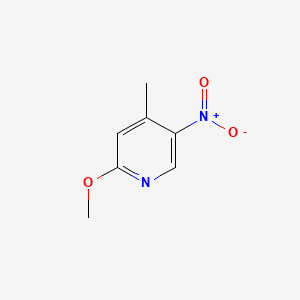
2-Etilhexanoato de bario
Descripción general
Descripción
Barium 2-ethylhexanoate is a chemical compound with the formula [CH3(CH2)3CH(C2H5)CO2]2BaThis compound is commonly used in various industrial applications due to its unique properties, such as its solubility in organic solvents and its role as a catalyst in different chemical reactions .
Aplicaciones Científicas De Investigación
Barium 2-ethylhexanoate has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Barium 2-ethylhexanoate, also known as Barium bis(2-ethylhexanoate), is primarily used in the preparation of thin-film superconductors . The primary targets of Barium 2-ethylhexanoate are the materials that constitute these superconductors. The compound interacts with these materials to form the desired superconducting thin films .
Mode of Action
The mode of action of Barium 2-ethylhexanoate involves its interaction with other components in the preparation of thin-film superconductors . The compound decomposes upon heating, contributing barium ions to the resulting material . This process is crucial for the formation of the superconducting thin films .
Biochemical Pathways
The barium ions contributed by Barium 2-ethylhexanoate are integral to the structure and function of these superconductors .
Pharmacokinetics
It’s important to note that barium 2-ethylhexanoate is primarily used in industrial applications rather than biological systems
Result of Action
The result of the action of Barium 2-ethylhexanoate is the formation of thin-film superconductors . These superconductors have numerous applications in various fields, including electronics and quantum computing .
Action Environment
The action of Barium 2-ethylhexanoate is influenced by various environmental factors. For instance, the temperature at which the compound is heated can affect its decomposition and the subsequent formation of thin-film superconductors . Additionally, the presence of other compounds in the reaction mixture can also influence the action and efficacy of Barium 2-ethylhexanoate .
Métodos De Preparación
Barium 2-ethylhexanoate can be synthesized through several methods:
Reaction with Barium Hydroxide: One common method involves reacting barium hydroxide with 2-ethylhexanoic acid.
Reaction with Barium Carbonate: Another method involves the reaction of barium carbonate with 2-ethylhexanoic acid.
Reaction with Barium Chloride: Barium chloride can react with sodium 2-ethylhexanoate to produce barium bis(2-ethylhexanoate).
Análisis De Reacciones Químicas
Barium 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by catalysts and specific reaction conditions.
Reduction: It can also undergo reduction reactions, where it acts as a reducing agent in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Barium 2-ethylhexanoate can be compared with other similar compounds, such as:
Calcium 2-ethylhexanoate: Similar in structure but contains calcium instead of barium.
Barium trifluoromethanesulfonate: Another barium compound with different functional groups, used in various chemical reactions.
Barium acetylacetonate: Used in similar applications but has different chemical properties due to its distinct functional groups.
Barium 2-ethylhexanoate is unique due to its specific solubility properties and its effectiveness as a catalyst in various industrial processes .
Propiedades
Número CAS |
2457-01-4 |
|---|---|
Fórmula molecular |
C8H16BaO2 |
Peso molecular |
281.54 g/mol |
Nombre IUPAC |
barium(2+);2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.Ba/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
GLTFFHPETWPAFE-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ba+2] |
SMILES canónico |
CCCCC(CC)C(=O)O.[Ba] |
| 2457-01-4 | |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















